synthesis of 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid
synthesis of 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid
An In-Depth Technical Guide to the Synthesis of 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid
Executive Summary
The benzoxazolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] This guide provides a comprehensive, in-depth technical overview of a robust and efficient two-step synthesis for 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid, a valuable derivative for further chemical exploration and drug development. We will first detail the regioselective chlorination of 1,3-benzoxazol-2(3H)-one to produce the key intermediate, 6-chloro-1,3-benzoxazol-2(3H)-one. Subsequently, we will describe the base-mediated N-alkylation of this intermediate to yield the final target compound. This document is intended for researchers, chemists, and drug development professionals, offering not only step-by-step protocols but also the critical scientific rationale behind the chosen methodologies, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction to the Synthetic Strategy
The is logically approached as a two-stage process. This strategy allows for the controlled construction of the molecule, ensuring high purity and yield.
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Stage 1: Formation of the Chlorinated Heterocyclic Core. The initial step involves the synthesis of 6-chloro-1,3-benzoxazol-2(2H)-one. This is achieved through the electrophilic chlorination of the commercially available 1,3-benzoxazol-2(3H)-one. The selection of this route is critical for establishing the correct regiochemistry of the chlorine substituent on the aromatic ring.
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Stage 2: N-Alkylation to Introduce the Propanoic Acid Side Chain. With the chlorinated core in hand, the second stage focuses on the attachment of the propanoic acid moiety. This is accomplished via a nucleophilic substitution reaction, where the deprotonated nitrogen atom of 6-chloro-1,3-benzoxazol-2(3H)-one acts as a nucleophile to attack an appropriate three-carbon electrophile.
This bifurcated approach ensures that each key structural element is introduced in a controlled and efficient manner.
Caption: High-level overview of the two-step synthetic pathway.
Stage 1: Synthesis of 6-chloro-1,3-benzoxazol-2(3H)-one
The preparation of the 6-chloro-benzoxazolone intermediate is a critical step that dictates the purity of the final product. The primary challenge in this electrophilic aromatic substitution is to achieve mono-chlorination at the desired C-6 position while avoiding the formation of di-chlorinated or other isomeric byproducts.[2]
Mechanistic Rationale and Protocol Selection
The benzoxazolone ring system is activated towards electrophilic substitution. Direct chlorination can lead to a mixture of products, including di-chloro compounds.[2] To circumvent this, a proven industrial method utilizes a mixed solvent system of dioxane and water.[3][4] This system offers several advantages:
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Enhanced Selectivity: The solvent system helps to control the reactivity of the chlorinating agent, minimizing over-chlorination.
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Improved Solubility: It provides an appropriate medium for both the starting material and the reagents.
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Simplified Workup: The presence of water facilitates a phase separation after neutralization, allowing for easier isolation of the desired product.[3]
The reaction proceeds via a standard electrophilic aromatic substitution mechanism, where the electron-rich benzene ring of the benzoxazolone attacks the chlorine molecule.
Caption: Simplified mechanism for electrophilic chlorination.
Detailed Experimental Protocol
This protocol is adapted from established patent literature, ensuring robustness and high yield.[3][4]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,3-Benzoxazol-2(3H)-one | 135.12 | 270 g | 2.00 |
| Dioxane | 88.11 | 457 g | - |
| Water | 18.02 | 335 g | - |
| Chlorine (gas) | 70.90 | 147 g | 2.07 |
| 30% w/w NaOH (aq) | 40.00 | ~246 g | - |
Procedure:
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To a 2-liter reaction vessel equipped with a mechanical stirrer, thermometer, and gas inlet tube, add 1,3-benzoxazol-2(3H)-one (270 g), dioxane (457 g), and water (335 g).
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Stir the mixture and heat to 40°C to form a homogeneous solution.
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Begin bubbling chlorine gas (147 g) into the reaction mixture at a controlled rate. Maintain the temperature between 40°C and 80°C throughout the addition. The reaction is exothermic.
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Monitor the reaction progress by a suitable method (e.g., TLC, potentiometry). The total addition time is typically between 2 and 10 hours.[3]
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Upon completion, carefully neutralize the reaction mixture with a 30% aqueous solution of sodium hydroxide (~246 g). The temperature will rise, and a phase separation will occur.
-
Separate the upper organic phase, which contains the product and dioxane.
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To the organic phase, add 250 g of water and heat to 80°C until the mixture is homogeneous.
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Cool the solution slowly to 10°C to induce crystallization of the product.
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Collect the white crystalline solid by filtration, wash with cold water, and dry under vacuum.
Expected Outcome: This procedure typically yields the product, 6-chloro-1,3-benzoxazol-2(3H)-one, with a purity of >99% and in a yield of approximately 85-90%.[3]
Quality Control and Characterization
To ensure the intermediate is suitable for the next step, its identity and purity must be confirmed.
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Appearance: White crystalline solid.
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Melting Point: 196°C[5]
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¹H NMR (DMSO-d₆, 400 MHz): δ 11.75 (s, 1H, NH), 7.30 (d, J=8.4 Hz, 1H), 7.15 (d, J=2.0 Hz, 1H), 7.10 (dd, J=8.4, 2.0 Hz, 1H).
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Mass Spectrometry (ESI-MS): m/z 168.9 [M-H]⁻.
Stage 2: Synthesis of 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid
This stage involves the N-alkylation of the previously synthesized intermediate. The choice of base and reaction conditions is paramount to ensure the reaction proceeds selectively on the nitrogen atom of the benzoxazolone ring.
Mechanistic Rationale and Protocol Selection
The N-H proton of the benzoxazolone is weakly acidic and can be removed by a suitable base to generate a nucleophilic anion. This anion is an ambident nucleophile, with potential reaction sites at both the nitrogen and the exocyclic oxygen atom.
Caption: SN2 mechanism for the N-alkylation step.
While O-alkylation is possible, N-alkylation is generally favored under thermodynamic control.[6][7] The use of a moderately strong base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) provides an excellent balance of reactivity and selectivity for this transformation. 3-bromopropanoic acid serves as a direct and efficient electrophile to install the desired side chain.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 6-chloro-1,3-benzoxazol-2(3H)-one | 169.56 | 10.0 g | 0.059 |
| 3-Bromopropanoic acid | 152.97 | 9.9 g | 0.065 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 12.2 g | 0.088 |
| Dimethylformamide (DMF) | 73.09 | 100 mL | - |
Procedure:
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To a 250 mL round-bottom flask, add 6-chloro-1,3-benzoxazol-2(3H)-one (10.0 g), potassium carbonate (12.2 g), and dimethylformamide (100 mL).
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Stir the suspension at room temperature for 15 minutes.
-
Add 3-bromopropanoic acid (9.9 g) to the mixture.
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Heat the reaction mixture to 70-80°C and stir for 12-18 hours, monitoring the reaction by TLC until the starting material is consumed.
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After cooling to room temperature, pour the reaction mixture into 500 mL of ice-cold water.
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Acidify the aqueous solution to pH 1-2 with concentrated hydrochloric acid. A precipitate will form.
-
Stir the suspension in the cold for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration.
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Wash the filter cake thoroughly with water to remove inorganic salts.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.
Purification and Characterization
The final product should be rigorously characterized to confirm its structure and purity.
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Appearance: White to off-white solid.
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¹H NMR (DMSO-d₆, 400 MHz): δ 12.5 (br s, 1H, COOH), 7.65 (d, J=2.0 Hz, 1H), 7.35 (d, J=8.4 Hz, 1H), 7.25 (dd, J=8.4, 2.0 Hz, 1H), 4.10 (t, J=7.2 Hz, 2H, N-CH₂), 2.80 (t, J=7.2 Hz, 2H, CH₂-COOH).
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¹³C NMR (DMSO-d₆, 100 MHz): δ 172.5 (COOH), 154.0 (C=O), 142.0, 131.0, 128.0, 124.5, 111.0, 110.0, 39.0 (N-CH₂), 31.5 (CH₂-COOH).
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Mass Spectrometry (ESI-MS): m/z 240.0 [M-H]⁻.
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Purity (HPLC): >98% (as determined by a standard reversed-phase method).[8]
Conclusion
The can be reliably achieved through a two-step sequence involving the selective chlorination of benzoxazolone followed by a base-mediated N-alkylation. The methodologies presented are scalable and utilize well-understood chemical principles to ensure high yields and purity. This guide provides the necessary procedural details and mechanistic insights to empower researchers to successfully synthesize this valuable chemical intermediate for applications in medicinal chemistry and materials science.
References
- Source: Google Patents (DK150853B)
-
Title: Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles Source: National Center for Biotechnology Information (PMC) URL: [Link]
- Source: Google Patents (KR100543345B1)
- Source: Google Patents (EP0037352B1)
-
Title: Synthesis of 3-alkylbenzoxazolones from N-alkyl-N-arylhydroxylamines by contiguous O-trichloroacetylation, trichloroacetoxy ortho-shift, and cyclization sequence Source: PubMed URL: [Link]
-
Title: Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents Source: National Center for Biotechnology Information (PMC) URL: [Link]
- Title: Process for preparing benzoxazolones-(2)and benzothiazolones-(2)
-
Title: Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole Source: MDPI URL: [Link]
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Title: Highly Efficient, Base-Catalyzed Alkylation Reactions Source: ChemistryViews URL: [Link]
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Title: Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 Source: PubMed URL: [Link]
-
Title: Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives Source: ScienceOpen URL: [Link]
-
Title: Separation and characterization of synthetic impurities of triclabendazole by reversed-phase high-performance liquid chromatography/electrospray ionization mass spectrometry Source: PubMed URL: [Link]
Sources
- 1. Synthesis of 3-alkylbenzoxazolones from N-alkyl-N-arylhydroxylamines by contiguous O-trichloroacetylation, trichloroacetoxy ortho-shift, and cyclization sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KR100543345B1 - New Preparation of 6-Chlorobenzoxazol-2-one - Google Patents [patents.google.com]
- 3. DK150853B - METHOD OF PREPARING 6-CHLORO-BENZOXAZOLONE - Google Patents [patents.google.com]
- 4. EP0037352B1 - Process for the preparation of chlorinated benzoxazolone derivatives - Google Patents [patents.google.com]
- 5. US3812138A - Process for preparing benzoxazolones-(2)and benzothiazolones-(2) - Google Patents [patents.google.com]
- 6. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation and characterization of synthetic impurities of triclabendazole by reversed-phase high-performance liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
